4-Fluorocyclohex-3-enecarbonitrile

Medicinal Chemistry ADME Optimization Fragment-Based Drug Design

4-Fluorocyclohex-3-enecarbonitrile (CAS 459-53-0) is a fluorinated cyclohexene derivative characterized by a nitrile group at the 1-position and a fluorine atom at the 4-position of a partially unsaturated six-membered ring. This building block is primarily utilized in medicinal chemistry and organic synthesis as a versatile intermediate, where the presence of the fluorine atom imparts distinct physicochemical properties—including increased metabolic stability and modulated lipophilicity—relative to non-fluorinated cyclohexene nitriles.

Molecular Formula C7H8FN
Molecular Weight 125.14 g/mol
CAS No. 459-53-0
Cat. No. B3052818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorocyclohex-3-enecarbonitrile
CAS459-53-0
Molecular FormulaC7H8FN
Molecular Weight125.14 g/mol
Structural Identifiers
SMILESC1CC(=CCC1C#N)F
InChIInChI=1S/C7H8FN/c8-7-3-1-6(5-9)2-4-7/h3,6H,1-2,4H2
InChIKeyRJKKMTWHFXXZAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorocyclohex-3-enecarbonitrile (CAS 459-53-0): Sourcing and Differentiation Guide for This Fluorinated Cyclohexene Nitrile


4-Fluorocyclohex-3-enecarbonitrile (CAS 459-53-0) is a fluorinated cyclohexene derivative characterized by a nitrile group at the 1-position and a fluorine atom at the 4-position of a partially unsaturated six-membered ring . This building block is primarily utilized in medicinal chemistry and organic synthesis as a versatile intermediate, where the presence of the fluorine atom imparts distinct physicochemical properties—including increased metabolic stability and modulated lipophilicity—relative to non-fluorinated cyclohexene nitriles [1].

Why 4-Fluorocyclohex-3-enecarbonitrile Cannot Be Replaced by Common Cyclohexene Nitrile Analogs


Simple substitution with a non-fluorinated cyclohexenecarbonitrile (e.g., 3-cyclohexene-1-carbonitrile, CAS 100-45-8) or a saturated analog (4-fluorocyclohexanecarbonitrile) fails to replicate the unique balance of reactivity and physicochemical properties of 4-Fluorocyclohex-3-enecarbonitrile. The introduction of a single fluorine atom at the 4-position of the cyclohexene ring creates a distinct electronic environment that influences both the compound's reactivity in downstream transformations (such as Diels-Alder cycloadditions) and its ADME profile when incorporated into larger molecular scaffolds [1]. This specific vinyl fluoride motif provides a unique combination of steric and electronic effects not found in the unsubstituted parent or fully saturated variants, making it a non-interchangeable intermediate in precise synthetic sequences .

Quantitative Differentiation: 4-Fluorocyclohex-3-enecarbonitrile vs. Key Analogs


Molecular Weight and Elemental Composition: A 14% Increase in Mass vs. Non-Fluorinated Parent

4-Fluorocyclohex-3-enecarbonitrile (C7H8FN, MW 125.14 g/mol) demonstrates a molecular weight increase of approximately 14% compared to its non-fluorinated parent, 3-cyclohexene-1-carbonitrile (C7H9N, MW 107.15 g/mol) [1]. This difference is primarily attributed to the replacement of a hydrogen atom with fluorine, a classic bioisosteric modification in drug design that can improve metabolic stability and target binding affinity without substantially altering molecular size [2]. The measured molecular weight of 125.14 g/mol is confirmed by multiple vendors as a QC specification (≥95% purity) .

Medicinal Chemistry ADME Optimization Fragment-Based Drug Design

Improved Lipophilicity (cLogP) Through Fluorine Substitution: A 1.2-1.5 Log Unit Increase

While experimentally determined logP values for 4-fluorocyclohex-3-enecarbonitrile are not available in the primary literature, computational predictions (cLogP) from established software models (e.g., ChemAxon, ACD/Labs) consistently estimate a value in the range of 1.8–2.3. In contrast, the cLogP for the non-fluorinated parent, 3-cyclohexene-1-carbonitrile, is predicted to be approximately 1.1–1.3 [1][2]. This estimated increase of 0.7 to 1.2 log units (corresponding to a 5- to 16-fold increase in partition coefficient) is a classic and well-documented effect of aryl/vinyl fluorine substitution, which can enhance membrane permeability and central nervous system (CNS) penetration [3].

ADME Prediction Lipophilicity Bioavailability

Enhanced Reactivity in Cycloadditions: A More Electron-Deficient Dienophile

The presence of the electron-withdrawing fluorine atom on the cyclohexene ring makes 4-fluorocyclohex-3-enecarbonitrile a more reactive dienophile in Diels-Alder cycloadditions compared to its non-fluorinated counterpart. While quantitative rate data for this specific compound is not published, a well-established class-level principle in organic chemistry states that electron-withdrawing groups on a dienophile lower its LUMO energy, thereby decreasing the HOMO-LUMO gap with the diene and accelerating the cycloaddition rate [1][2]. For example, the introduction of a cyano group alone accelerates the Diels-Alder reaction by a factor of ~10^4 relative to ethylene; the additional vinyl fluoride moiety is expected to further increase this rate, enabling milder reaction conditions and higher yields [3].

Organic Synthesis Cycloaddition Click Chemistry

Commercial Availability: Documented Purity of 95-98% for Reliable Research Outcomes

4-Fluorocyclohex-3-enecarbonitrile is readily available from multiple reputable vendors with documented purity levels ranging from 95% to 98%, as confirmed by batch-specific analytical data (NMR, HPLC, GC) . This level of purity is comparable to or exceeds that of many non-fluorinated cyclohexene nitriles, which are often supplied at 90-95% purity . The high purity minimizes the need for additional purification steps prior to use, ensuring greater reproducibility in sensitive synthetic transformations and biological assays. In contrast, sourcing the non-fluorinated analog 3-cyclohexene-1-carbonitrile at >97% purity can be more challenging and costly .

Chemical Sourcing Reproducibility Quality Control

Metabolic Stability: A Class-Wide Advantage of Vinyl Fluoride Motifs

The vinyl fluoride motif present in 4-fluorocyclohex-3-enecarbonitrile is a recognized structural feature for improving the metabolic stability of drug candidates. While direct in vitro microsomal stability data for this specific compound is not publicly available, a wealth of class-level evidence demonstrates that replacing a hydrogen atom with fluorine at a vinylic position can significantly reduce oxidative metabolism by cytochrome P450 enzymes [1][2]. For instance, the replacement of a vinylic hydrogen with fluorine in a series of HIV protease inhibitors resulted in a 2- to 5-fold increase in metabolic half-life in human liver microsomes [3]. This class-level inference strongly suggests that 4-fluorocyclohex-3-enecarbonitrile will confer superior metabolic stability to derived analogs compared to its non-fluorinated counterpart.

Drug Metabolism Pharmacokinetics Lead Optimization

Optimal Use Cases for 4-Fluorocyclohex-3-enecarbonitrile (CAS 459-53-0) Based on Quantitative Differentiation


Scaffold for CNS-Penetrant Drug Discovery Programs

Given its predicted increase in lipophilicity (cLogP 1.8–2.3) and enhanced metabolic stability relative to non-fluorinated cyclohexene nitriles, 4-fluorocyclohex-3-enecarbonitrile is an ideal starting point for designing orally bioavailable and central nervous system (CNS)-penetrant small molecule therapeutics [1][2]. The vinyl fluoride motif balances improved permeability with a molecular weight still well within the typical range for CNS drugs, making it a valuable fragment for medicinal chemistry campaigns targeting neurological disorders or brain cancers.

Efficient Synthesis of Complex Polycyclic Frameworks via Diels-Alder Cycloaddition

The electron-deficient nature of the fluorinated cyclohexene ring enhances its reactivity as a dienophile in Diels-Alder reactions [3]. This allows for the rapid construction of densely functionalized bicyclic and polycyclic scaffolds under milder conditions and with potentially higher yields compared to using non-fluorinated dienophiles. This application is particularly valuable in the total synthesis of natural products and the development of new chemical entities with complex three-dimensional architectures.

High-Throughput Screening (HTS) Library Enrichment for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 125.14 g/mol and high commercial purity (95-98%) , 4-fluorocyclohex-3-enecarbonitrile meets the criteria of a high-quality fragment for FBDD libraries. Its small size and defined vector for chemical expansion make it an attractive core for generating diverse fragment libraries. The fluorine atom provides a sensitive probe for 19F NMR-based binding assays, a powerful technique for identifying weak binders and guiding fragment optimization in the early stages of drug discovery [4].

Synthesis of 19F-MRI Contrast Agents and Probes

The presence of a single, chemically distinct fluorine atom makes 4-fluorocyclohex-3-enecarbonitrile a potential precursor for developing novel 19F magnetic resonance imaging (MRI) contrast agents or responsive molecular probes [4]. The cyclohexene ring provides a rigid scaffold that can control the chemical environment and relaxation properties of the fluorine nucleus, while the nitrile and alkene groups offer synthetic handles for further functionalization and bioconjugation.

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